4-(Difluoromethyl)-6-(3-methoxyphenyl)-2-(piperazin-1-yl)pyrimidine
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Overview
Description
3-[6-(DIFLUOROMETHYL)-2-PIPERAZINO-4-PYRIMIDINYL]PHENYL METHYL ETHER is a complex organic compound characterized by the presence of a difluoromethyl group, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the late-stage difluoromethylation, which involves the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This process has benefited from the development of various difluoromethylation reagents and methods, including metal-based transfer and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[6-(DIFLUOROMETHYL)-2-PIPERAZINO-4-PYRIMIDINYL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: The replacement of one functional group with another, which can modify the compound’s structure and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3-[6-(DIFLUOROMETHYL)-2-PIPERAZINO-4-PYRIMIDINYL]PHENYL METHYL ETHER has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[6-(DIFLUOROMETHYL)-2-PIPERAZINO-4-PYRIMIDINYL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated piperazine and pyrimidine derivatives, which share structural features and may exhibit similar chemical and biological properties .
Uniqueness
What sets 3-[6-(DIFLUOROMETHYL)-2-PIPERAZINO-4-PYRIMIDINYL]PHENYL METHYL ETHER apart is its unique combination of functional groups and the specific arrangement of its molecular structure. This uniqueness can result in distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18F2N4O |
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Molecular Weight |
320.34 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3-methoxyphenyl)-2-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C16H18F2N4O/c1-23-12-4-2-3-11(9-12)13-10-14(15(17)18)21-16(20-13)22-7-5-19-6-8-22/h2-4,9-10,15,19H,5-8H2,1H3 |
InChI Key |
IHWCJMXEBIQCQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCNCC3)C(F)F |
Origin of Product |
United States |
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